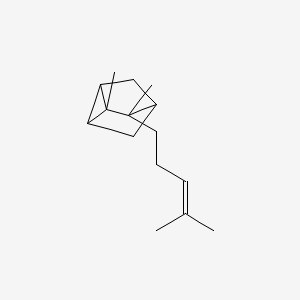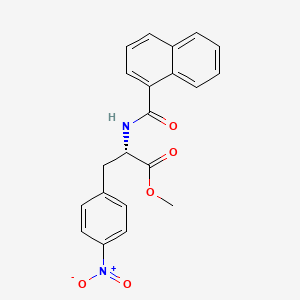
SB 328437
概要
説明
SB 328437は、C-Cモチーフケモカイン受容体3(CCR3)の強力で選択的な非ペプチドアンタゴニストです。この化合物は、エオタキシン、エオタキシン-2、単球走化性タンパク質4(MCP-4)などのさまざまなケモカインの結合と活性を阻害する能力について広く研究されています。 This compoundは、免疫応答の調節において大きな可能性を示しており、喘息や癌などの病状における治療用途の可能性が検討されています .
科学的研究の応用
SB 328437 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study CCR3-mediated signaling pathways.
Biology: Investigated for its role in modulating immune responses, particularly in eosinophil migration and activation.
Medicine: Explored for its potential therapeutic applications in treating asthma, allergic reactions, and certain types of cancer, such as gastric cancer. .
Industry: Utilized in the development of new therapeutic agents targeting CCR3 and related pathways
作用機序
SB 328437は、CCR3受容体のアロステリック部位に結合することにより効果を発揮し、エオタキシン、エオタキシン-2、MCP-4などの内因性ケモカインの結合を阻害します。この阻害は、好酸球の遊走と活性化につながる下流シグナル伝達経路の活性化を防ぎます。 この化合物のCCR3に対する高い親和性と選択性により、さまざまな生理学的および病理学的プロセスにおける受容体の役割を研究するための貴重なツールとなっています .
類似化合物の比較
類似化合物
SB 297006: 同様の結合特性を持つ、別の強力で選択的なCCR3アンタゴニスト。
GW 766994: 化学構造は異なりますが、同様の生物活性を持つCCR3アンタゴニスト。
This compoundの独自性
This compoundは、CCR3に対する高い選択性と効力(IC50値は4.5 nM)によりユニークです。 これは、入手可能な最も効果的なCCR3アンタゴニストの1つであり、研究と潜在的な治療用途のための貴重なツールを提供します .
生化学分析
Biochemical Properties
SB 328437 is a highly potent and selective CCR3 antagonist with an IC50 value of 4 nM . It shows more than 2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR, and LTD4 receptors . It inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 .
Cellular Effects
In the context of gastric cancer cells, this compound has been shown to sensitize 5-fluorouracil-resistant cells . The compound decreases cell viability, particularly at higher concentrations of 5-FU .
Molecular Mechanism
This compound binds to the allosteric site of CCR3, inducing a conformational change in the extracellular loop 2 region and hindering ligand recognition . This interaction contributes to the compound’s antagonistic effect on CCR3 .
Temporal Effects in Laboratory Settings
Its effects on cell viability and gene expression have been observed in studies involving 5-fluorouracil-resistant gastric cancer cells .
Dosage Effects in Animal Models
In rat models of hemorrhagic shock, this compound has been shown to reduce fluid requirements in a dose-dependent manner .
Subcellular Localization
Its binding to the allosteric site of CCR3 suggests that it may localize to areas of the cell where this receptor is present .
準備方法
合成経路と反応条件
SB 328437は、以下の重要な手順を含む複数ステップのプロセスを通じて合成できます。
コア構造の形成: 合成は、1-ナフタレンカルボン酸と4-ニトロアニリンを反応させてN-(1-ナフタレンイルカルボニル)-4-ニトロアニリンを生成することから始まります。
エステル化: 次に、コア構造をメタノールと適切な触媒を使用してエステル化してメチルエステル誘導体を生成します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製し、高い純度を実現します。
工業生産方法
工業環境では、this compoundの製造には、高収率と純度を確保するために、最適化された反応条件で合成経路をスケールアップすることが含まれます。このプロセスには、通常、以下が含まれます。
大規模エステル化: 効率的なエステル化を実現するために、工業用グレードのメタノールと触媒を使用します。
精製: 化合物を精製するために、大規模クロマトグラフィーまたは結晶化技術を使用します。
品質管理: 高性能液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法など、厳格な品質管理対策を実施して、最終生成物の均一性と純度を確保します.
化学反応の分析
反応の種類
SB 328437は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundのニトロ基は、適切な条件下でアミノ基に還元できます。
置換: エステル基は、求核置換反応を受けて、さまざまな誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な試薬には、ニトロ基の還元のための水素ガスとパラジウム触媒があります。
置換: アルキルアミンまたはアルコールなどの求核剤を、塩基性条件下でエステル基を置換するために使用できます。
主な製品
還元: ニトロ基の還元により、N-(1-ナフタレンイルカルボニル)-4-アミノフェニルメチルエステルが生成されます。
科学研究への応用
This compoundは、さまざまな分野におけるその応用について広く研究されています。
類似化合物との比較
Similar Compounds
SB 297006: Another potent and selective CCR3 antagonist with similar binding properties.
GW 766994: A CCR3 antagonist with a different chemical structure but similar biological activity.
Uniqueness of SB 328437
This compound is unique due to its high selectivity and potency for CCR3, with an IC50 value of 4.5 nM. This makes it one of the most effective CCR3 antagonists available, providing a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGCGRAIBLAFY-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440571 | |
| Record name | SB 328437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247580-43-4 | |
| Record name | SB 328437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 247580-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SB 328437 and what is its mechanism of action?
A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].
Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?
A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.
Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?
A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].
Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?
A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.
Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?
A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.
Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?
A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


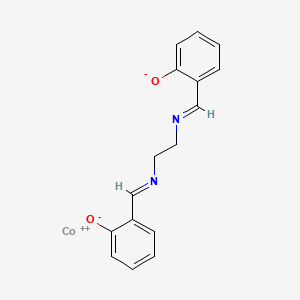
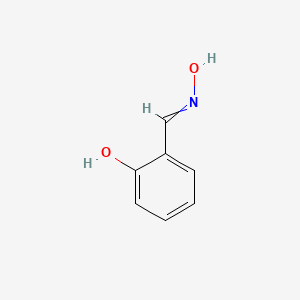
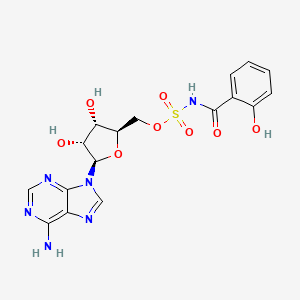
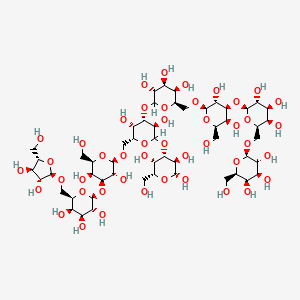
![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)
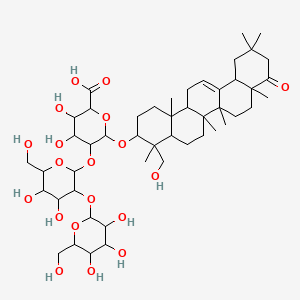
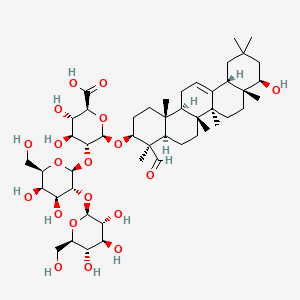
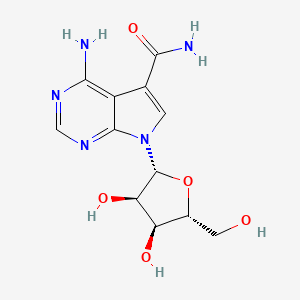
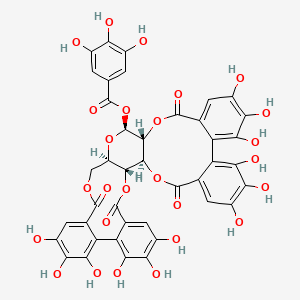
![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)
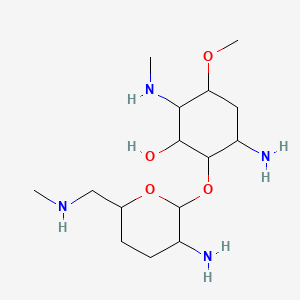
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)
